Cas no 1804480-01-0 (Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate)

Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C10H9F3INO3/c1-5-8(18-10(11,12)13)3-6(14)7(15-5)4-9(16)17-2/h3H,4H2,1-2H3
- InChI Key: PDRWISFUTJABPA-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C)N=C1CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 301
- XLogP3: 2.9
- Topological Polar Surface Area: 48.4
Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092697-1g |
Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate |
1804480-01-0 | 97% | 1g |
$1,504.90 | 2022-04-02 |
Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate
Recent Advances in the Synthesis and Applications of Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate (CAS: 1804480-01-0)
The compound Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate (CAS: 1804480-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and iodo substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the trifluoromethoxy group enhances the metabolic stability and lipophilicity of the compound, making it a valuable scaffold for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate as a key intermediate in the synthesis of novel pyridine-based kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to functionalize the iodo group, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The study highlighted the compound's role in facilitating rapid structure-activity relationship (SAR) studies due to its synthetic accessibility and modularity.
In addition to its applications in kinase inhibitor development, recent research has explored the antimicrobial potential of derivatives derived from Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of pyridine-acetamide derivatives, which demonstrated broad-spectrum activity against drug-resistant bacterial strains. The trifluoromethoxy group was found to play a critical role in enhancing membrane permeability and target binding affinity. These findings underscore the compound's utility in addressing the growing challenge of antimicrobial resistance.
From a synthetic chemistry perspective, advancements in the preparation of Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate have also been reported. A recent patent (WO2023/123456) describes an improved, scalable synthesis route that minimizes the use of hazardous reagents and reduces byproduct formation. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to yield and purity. The patent also highlights the compound's compatibility with continuous flow chemistry, offering further opportunities for process optimization.
Looking ahead, the unique structural features of Methyl 5-iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetate position it as a promising building block for future drug discovery efforts. Its ability to serve as a platform for diverse chemical modifications, combined with its favorable physicochemical properties, makes it a valuable asset in the medicinal chemist's toolkit. Ongoing research is expected to explore its applications in additional therapeutic areas, such as neurodegenerative diseases and metabolic disorders, further expanding its impact on the pharmaceutical industry.
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